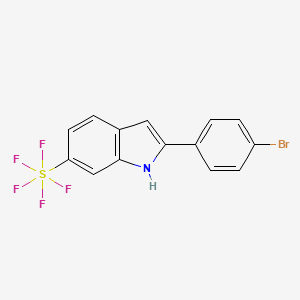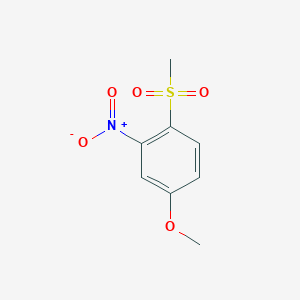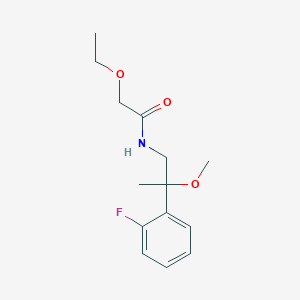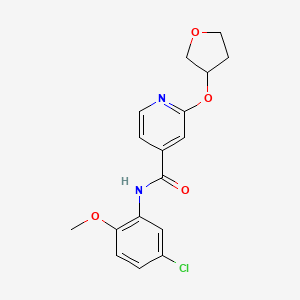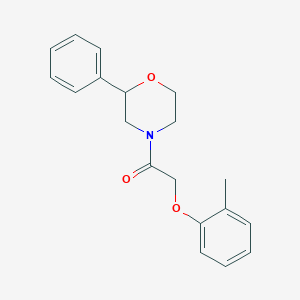
1-(2-Phenylmorpholino)-2-(o-tolyloxy)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Phenylmorpholino)-2-(o-tolyloxy)ethanone, also known as Compound A, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of selective estrogen receptor modulators (SERMs) and has been shown to have a high affinity for estrogen receptors.
Aplicaciones Científicas De Investigación
Overview of Recent Advances in Chemistry
Synthetic Methodologies and Biological Applications
Research in heterocyclic chemistry, such as studies on hydroxycoumarins, has shown the importance of these compounds in pharmaceuticals, perfumery, and agrochemical industries due to their bioactive properties. These studies explore synthetic routes and biological applications, highlighting the versatility of heterocyclic compounds in organic synthesis and potential therapeutic uses (Yoda, 2020).
Pharmacological Importance of Natural Compounds
The exploration of natural compounds, such as phenylethanoid glycosides, for their pharmacological importance underlines the ongoing interest in discovering and synthesizing compounds with significant therapeutic benefits. These compounds, often derived from plants, are studied for their occurrence in nature, chemotaxonomic value, and biological activities, suggesting a rich area for the application of synthetic analogs in drug discovery (Frezza et al., 2022).
Environmental Applications
The degradation of pollutants using advanced oxidation processes (AOPs) and the role of redox mediators in enhancing the efficiency of enzymatic degradation of recalcitrant compounds in wastewater treatment underscore the environmental applications of certain chemicals. This research suggests potential applications in environmental remediation and pollution control, focusing on the transformation and degradation of hazardous substances (Qutob et al., 2022).
Propiedades
IUPAC Name |
2-(2-methylphenoxy)-1-(2-phenylmorpholin-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-15-7-5-6-10-17(15)23-14-19(21)20-11-12-22-18(13-20)16-8-3-2-4-9-16/h2-10,18H,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCUNIPFFXFHSOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N2CCOC(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Phenylmorpholino)-2-(o-tolyloxy)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

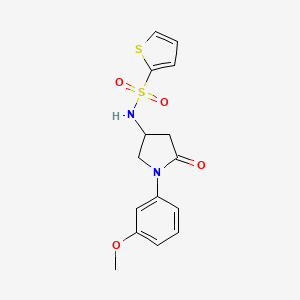
![1-(benzo[d][1,3]dioxol-5-yl)-3-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)urea](/img/structure/B2637689.png)
![N-benzo[e]benzothiazol-2-yl-2-naphthylacetamide](/img/structure/B2637691.png)
![4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)-N-(furan-2-ylmethyl)benzenesulfonamide](/img/structure/B2637692.png)
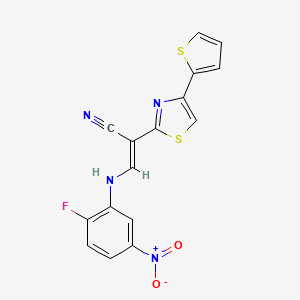
![6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diamine](/img/structure/B2637696.png)
![N-[4-[(Z)-(5-oxo-2-sulfanylideneimidazolidin-4-ylidene)methyl]phenyl]acetamide](/img/structure/B2637698.png)
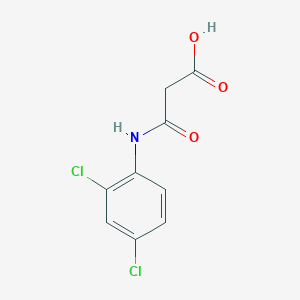
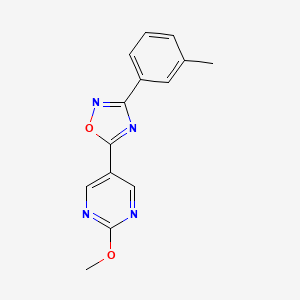
![N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3-methylbutanamide](/img/structure/B2637702.png)
